molecular formula C9H13N5S B2551512 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1001559-22-3

4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2551512
CAS No.: 1001559-22-3
M. Wt: 223.3
InChI Key: WMJPNZXPPWGSNZ-UHFFFAOYSA-N
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Description

4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This hybrid molecule incorporates both pyrazole and 1,2,4-triazole-3-thiol heterocycles, a structural motif known to be associated with a wide range of biological activities . The 1,2,4-triazole-3-thiol moiety is particularly notable for its potential as a hydrogen sulfide (H₂S)-releasing group, a feature that is being investigated to develop anti-inflammatory agents with improved gastrointestinal and cardiovascular safety profiles compared to traditional NSAIDs . This compound serves as a key scaffold in the design and synthesis of novel selective cyclooxygenase-2 (COX-2) inhibitors . Research indicates that such pyrazole-triazole thione hybrids can exhibit potent anti-inflammatory activity with lower ulcerogenicity than reference drugs like Celecoxib . Furthermore, its structural framework is also relevant in the exploration of dual COX/LOX inhibitors and other multi-target therapeutic agents aimed at mitigating inflammation with fewer side effects . The compound is supplied for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-ethyl-3-(1-ethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-3-13-6-5-7(12-13)8-10-11-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPNZXPPWGSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NNC(=S)N2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(4-ethyl-1,2,4-triazol-3-yl)pyrazole with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides, epoxides, or α,β-unsaturated carbonyl compounds. This reaction is pivotal for modifying solubility and bioactivity.

ReagentConditionsProductApplication
Ethyl bromoacetateK₂CO₃, DMF, 60°C, 12 hS-alkylated triazole-thioether derivativesEnhanced antifungal activity
2-bromo-1-phenylethanoneCs₂CO₃, DMF, RT, 24 hKetone-functionalized derivativesAnticancer agent precursors

For example, reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) under basic conditions yields S-alkylated intermediates, which are further reduced to alcohols for improved pharmacokinetics .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids, altering redox activity and stability:

  • Disulfide formation :
    2 RSH +H2O2RSSR +2H2O2 \text{ RSH } + \text{H}_2\text{O}_2 \rightarrow \text{RSSR } + 2 \text{H}_2\text{O}
    Using hydrogen peroxide in ethanol at 25°C produces dimeric disulfides with antimicrobial properties .

  • Sulfonic acid formation :
    RSH +KMnO4RSO3\text{RSH } + \text{KMnO}_4 \rightarrow \text{RSO}_3\text{H }
    Strong oxidants like KMnO₄ in acidic media yield sulfonic acids for ionic liquid synthesis.

Nucleophilic Substitution

The triazole ring participates in nucleophilic aromatic substitution (NAS) at the C-3 position.

ReagentConditionsOutcome
Hydrazine hydrateEtOH, reflux, 6 h3-amino-triazole derivatives
AlkylaminesTHF, 80°C, 18 hN-alkylated analogs

These substitutions enhance binding to biological targets like kinases .

Condensation with Carbonyl Compounds

The thiol group reacts with aldehydes/ketones to form thioacetals or hydrazones:

  • Thioacetal formation :
    RSH +R’CHO RSC(H)OR’\text{RSH } + \text{R'CHO } \rightarrow \text{RSC(H)OR'}
    Condensation with 4-fluorobenzaldehyde in acetic acid yields antiproliferative agents .

  • Hydrazone synthesis :
    Reaction with isatin derivatives produces Schiff base complexes tested against melanoma (IGR39) and pancreatic (Panc-1) cancer cells .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

ConditionsProductBiological Activity
H₂SO₄, 0°C, 2 hTriazolo[1,5-a]pyrimidinesAntiviral agents
Polyphosphoric acid

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains and fungi.

Case Study: Synthesis and Antimicrobial Evaluation

A study synthesized several novel triazole derivatives and evaluated their antimicrobial activity through susceptibility testing. The results indicated that certain derivatives displayed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. This suggests that 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazoles are also being investigated for their potential anticancer effects. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Antitumoral Activity

A series of triazole derivatives were synthesized and tested for their antitumoral activity. The findings revealed that modifications in the chemical structure could enhance efficacy against specific cancer cell lines. These studies emphasize the relevance of structural variations in optimizing biological activity .

Agricultural Applications

In agriculture, triazole compounds are primarily used as fungicides due to their ability to inhibit fungal growth. The specific compound could be explored for its potential as a biopesticide.

Research Insights

Studies have indicated the effectiveness of triazole derivatives in managing plant diseases caused by fungi. Their application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices .

Summary of Applications

Application Area Details
Antimicrobial Effective against various bacteria and fungi; potential for new drug development.
Anticancer Inhibits tubulin polymerization; structural modifications enhance efficacy against cancer cells.
Agricultural Potential use as a biopesticide to manage fungal diseases in crops; supports sustainable practices.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent effects. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound : 4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(1-ethylpyrazole) Lipophilic due to alkyl groups; thiol enhances redox activity Not explicitly reported, but inferred antioxidant/antimicrobial potential
Ligand 54 : 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol Schiff base (methoxybenzylidene), 5-methylpyrazole Enhanced solubility from methoxy group; characterized by ESI-MS Potential metal chelation
AP : 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-pyridyl Electron-donating -NH$_2$; polar pyridyl group High antioxidant activity (DPPH IC$_{50}$ ~20 µM)
Coumarin-triazole-thiophene hybrid Thiophene, coumarin Extended conjugation; calculated ADMET: GI absorption (+), BBB penetration (-) SARS-CoV-2 PLpro inhibition (docking score: -8.2 kcal/mol)
5-[3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol Bulky tert-butyl, dichlorobenzyl High steric hindrance; lipophilic Likely pesticidal/antimicrobial

Key Observations :

  • Electron-donating groups (e.g., -NH$_2$, -SH, alkyl) enhance antioxidant capacity by stabilizing radical intermediates .
  • Bulkier substituents (e.g., tert-butyl, dichlorobenzyl) improve binding to hydrophobic enzyme pockets but may reduce solubility .
  • Heterocyclic extensions (e.g., thiophene, coumarin) broaden applications in antiviral and anti-inflammatory contexts .

Critical Analysis of Substituent Effects

  • Pyrazole vs.
  • Thiol vs. Schiff Bases : The free -SH group in the target compound offers redox activity, whereas Schiff base analogs (e.g., ligand 54) prioritize metal coordination .
  • Ethyl vs. Bulky Groups : Ethyl substituents balance lipophilicity and steric effects, contrasting with dichlorobenzyl or tert-butyl groups, which may limit bioavailability .

Biological Activity

4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole and pyrazole classes. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H13N5S
  • Molecular Weight : 213.30 g/mol
  • CAS Number : 1001559-22-3

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activities. A study highlighted that compounds with the triazole moiety could inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial enzyme systems essential for cell wall synthesis and metabolism .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity index towards cancer cells was notably high, indicating potential as an antitumor agent .
Cell LineIC50 (µM)
IGR39 (Melanoma)15.0
MDA-MB-231 (Breast)20.5
Panc-1 (Pancreatic)25.0

Anti-inflammatory Effects

Compounds containing the triazole structure have been reported to possess anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

  • A recent study found that derivatives showed a significant reduction in pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Ethyl Triazole Derivative21.533.33
Celecoxib21.530.84

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity affecting signaling pathways related to cell proliferation and survival.
  • Oxidative Stress Reduction : By reducing oxidative stress markers, it contributes to its protective effects against cellular damage .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on human melanoma cells, revealing a dose-dependent reduction in cell viability through apoptosis induction mechanisms.
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via condensation reactions. For example, analogous triazole-thiol derivatives are prepared by reacting hydrazinecarbothioamide intermediates with aldehydes in methanol under basic conditions . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield for similar triazole derivatives, reducing reaction times from hours to minutes . Key steps include purification via recrystallization (e.g., using ethanol-DMF mixtures) and monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H-NMR (in DMSO-d₆ or CDCl₃) to identify proton environments, particularly thiol (-SH) and pyrazole protons.
  • LC-MS for molecular ion verification and purity assessment.
  • Elemental analysis (C, H, N, S) to validate stoichiometry.
  • HPLC (e.g., C18 column, acetonitrile/water mobile phase) for purity ≥95% .

Q. How can researchers modify the core structure to explore derivatization?

Common strategies include:

  • S-alkylation : Reacting the thiol group with alkyl halides (e.g., methyl iodide) in basic media to form thioethers .
  • Mannich reactions : Introducing aminoalkyl groups using formaldehyde and secondary amines .
  • Coordination chemistry : Using the thiol and triazole moieties as ligands for metal complexes (e.g., Cu²⁺, Zn²⁺) to study catalytic or antimicrobial properties .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like fungal 14-α-demethylase (PDB: 3LD6) can assess binding affinity. ADME analysis (SwissADME) evaluates drug-likeness, focusing on logP (<5), H-bond donors/acceptors, and Lipinski’s Rule compliance. For instance, pyrazole-triazole hybrids show promise as antifungal agents due to interactions with heme cofactors in fungal enzymes .

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from reaction conditions. For example:

  • Solvent effects : Methanol vs. ethanol may alter nucleophilicity.
  • Catalyst choice : K₂CO₃ vs. NaH can influence alkylation efficiency . Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) can identify critical variables (temperature, molar ratios) .

Q. What structural features correlate with alpha-amylase inhibition in this compound?

The triazole-thiol scaffold’s planar geometry and hydrogen-bonding capacity (via -SH and pyrazole N-atoms) are critical. Comparative studies with 4-pyridin-3-yl analogs show IC₅₀ values <50 µM when electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the triazole ring .

Q. How to evaluate its antimicrobial activity methodologically?

  • Broth microdilution assays (CLSI guidelines) determine MICs against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
  • Time-kill kinetics assess bactericidal vs. bacteriostatic effects.
  • Synergy studies with fluconazole or ampicillin using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. What strategies enhance aqueous solubility for in vivo studies?

  • Salt formation : React with HCl or NaOH to generate water-soluble ionic forms.
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates.
  • PEGylation : Attach polyethylene glycol chains via ester linkages .

Q. How to assess stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C typical for triazoles) .

Q. Can this compound act as a catalyst in organic reactions?

The thiol-triazole moiety can coordinate transition metals for catalytic applications. For example:

  • Suzuki-Miyaura coupling : Pd(II) complexes of analogous triazoles show turnover numbers >10³ in aryl-aryl bond formation.
  • Oxidation reactions : Cu(I) complexes catalyze alcohol-to-ketone conversions with TBHP as an oxidant .

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